molecular formula C14H13NO3 B1323832 trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-85-7

trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323832
M. Wt: 243.26 g/mol
InChI Key: ZFLWCWLNGYIOGT-VXGBXAGGSA-N
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Description

“trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H13NO3 . It contains a total of 31 atoms, including 13 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of “trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid” consists of 31 atoms, including 13 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The chemical formula can be written as: C14H13NO3 .

Scientific Research Applications

Chemical Analysis and Detection

  • Analysis of Metabolites in Human Urine : trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid can be analyzed in human urine as a metabolite of synthetic pyrethroids, using gas chromatography-tandem mass spectrometry. This method is employed to detect pyrethroid metabolites in the urine of pest control operators and non-occupationally exposed subjects, indicating its importance in monitoring exposure to these compounds (Arrebola et al., 1999).

Synthesis and Stereochemistry

  • Preparation of Cycloalkane-fused Dihydropyrimidinones : The compound is involved in the synthesis of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers. This synthesis process uses racemic cis-2-amino-1-cyclopentane- or -cyclohexane-1-carboxylic acid and results in cyclopentane cis-fused and cyclohexane cis- and trans-fused dihydropyrimidin-4-one enantiomers (Szakonyi et al., 1998).
  • High-Performance Liquid Chromatographic Method : This compound is also significant in the development of methods for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids, which is crucial for understanding the properties and behaviors of these isomers in various chemical and biological processes (Péter & Fülöp, 1995).

Medicinal Chemistry Applications

  • Cyclopentane-1,3-dione as a Novel Isostere : Cyclopentane-1,3-dione, a related compound, has been studied as a novel isostere for the carboxylic acid functional group. This study demonstrates its potential in drug design, particularly as an alternative to traditional carboxylic acid functional groups in medicinal chemistry (Ballatore et al., 2011).

Conformational Analysis

  • Conformational Analysis of Analogues : The compound has been used in the conformational analysis of glutamic acid analogues. This analysis is vital in understanding how structural differences in molecules can affect their function, especially in biological systems (Larue et al., 1995).

Reactions and Synthesis Studies

  • Reactions with Carbon Monoxide : The reaction of cycloalkanes, including cyclopentane derivatives, with carbon monoxide has been studied. These reactions lead to various products, demonstrating the compound's versatility in synthetic organic chemistry (Balaban & Nenitzescu, 1960).

properties

IUPAC Name

(1R,2R)-2-(2-cyanobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-8-9-4-1-2-5-10(9)13(16)11-6-3-7-12(11)14(17)18/h1-2,4-5,11-12H,3,6-7H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWCWLNGYIOGT-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196209
Record name rel-(1R,2R)-2-(2-Cyanobenzoyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-85-7
Record name rel-(1R,2R)-2-(2-Cyanobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(2-Cyanobenzoyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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